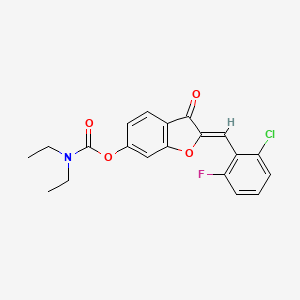
(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a useful research compound. Its molecular formula is C20H17ClFNO4 and its molecular weight is 389.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a complex organic compound belonging to the benzofuran class. This compound has garnered attention in medicinal chemistry due to its unique structural features, which suggest potential biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of halogen substituents (chlorine and fluorine) may enhance its pharmacological profile by improving lipophilicity and biological interactions.
Structural Characteristics
The molecular formula of this compound is C₁₈H₁₈ClFNO₃, with a molecular weight of approximately 357.8 g/mol. The stereochemistry indicated by the (Z) configuration at the benzylidene position plays a crucial role in determining the compound's biological activity.
Biological Activities
Recent studies have highlighted the diverse biological activities associated with benzofuran derivatives, including:
1. Antimicrobial Activity
Benzofuran derivatives, including this compound, have shown promising antimicrobial properties. For instance, compounds with similar structures have demonstrated significant inhibitory effects against various bacterial strains and fungi due to their ability to disrupt microbial membranes or inhibit essential microbial enzymes .
2. Anticancer Properties
The anticancer potential of this compound can be inferred from studies on related benzofuran compounds. These studies indicate that such derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7) and lung cancer cells (A549) .
3. Anti-inflammatory Effects
Benzofuran derivatives are also known for their anti-inflammatory properties. They may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
Research Findings and Case Studies
A review of literature reveals several case studies that underscore the biological activity of benzofuran derivatives:
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, structural features such as the presence of halogens may enhance its interaction with biological targets through increased binding affinity and specificity. Molecular docking studies could provide insights into potential interactions with enzymes or receptors involved in disease processes.
科学的研究の応用
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
-
Anticancer Potential :
- Research into related compounds has shown promising results in inhibiting cancer cell proliferation. For example, benzofuran derivatives have been investigated for their ability to induce apoptosis in cancer cells, making (Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate a candidate for further anticancer studies.
-
Inhibition of Enzymatic Activity :
- The compound's structure suggests potential as an inhibitor for specific enzymes involved in metabolic pathways related to diseases such as malaria. For instance, compounds with similar structures have been evaluated for their inhibitory effects on glucose-6-phosphate dehydrogenase (G6PD), a target in malaria treatment .
-
Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The study demonstrated that modifications to the benzofuran structure could enhance efficacy, suggesting that this compound might also exhibit similar properties.
-
Cancer Cell Line Studies :
- In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) indicated that certain benzofuran derivatives can induce apoptosis through caspase activation pathways. This suggests that the compound may be explored further for its anticancer potential.
-
Enzyme Inhibition :
- Research on glucose metabolism inhibitors has shown that specific structural features can enhance selectivity towards G6PD. A related compound demonstrated selective inhibition with an IC50 value in the low micromolar range, indicating that this compound could be optimized for similar activity against malaria parasites .
特性
IUPAC Name |
[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO4/c1-3-23(4-2)20(25)26-12-8-9-13-17(10-12)27-18(19(13)24)11-14-15(21)6-5-7-16(14)22/h5-11H,3-4H2,1-2H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBWNGFPBLDGJB-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













